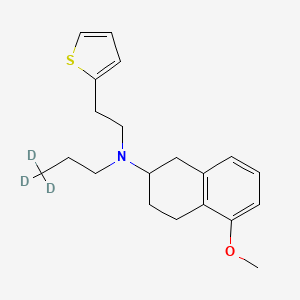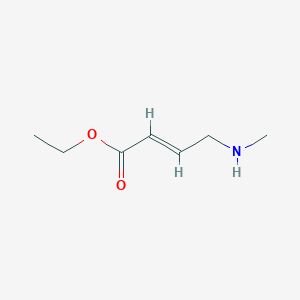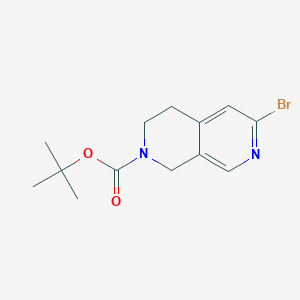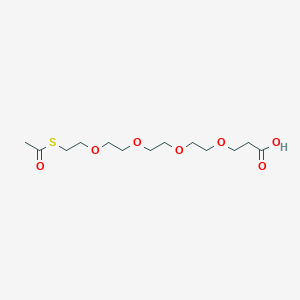
rac-Rotigotine-d3 Methyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-Rotigotine-d3 Methyl Ether is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rotigotine, a dopaminergic agonist primarily used for the treatment of Parkinson’s disease and restless leg syndrome . The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical studies .
準備方法
The synthesis of rac-Rotigotine-d3 Methyl Ether involves several steps, including the incorporation of deuterium atoms. Industrial production methods often involve high-performance liquid chromatography to ensure the purity and quality of the final product .
化学反応の分析
rac-Rotigotine-d3 Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
rac-Rotigotine-d3 Methyl Ether is widely used in scientific research, including:
作用機序
rac-Rotigotine-d3 Methyl Ether exerts its effects by mimicking the action of dopamine, a neurotransmitter in the brain. It activates dopamine receptors, particularly the D1, D2, and D3 receptors, leading to improved motor control and reduced symptoms of Parkinson’s disease . The compound also interacts with other neurotransmitter systems, including serotonin and adrenergic receptors, contributing to its overall therapeutic effects .
類似化合物との比較
rac-Rotigotine-d3 Methyl Ether is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for tracing studies. Similar compounds include:
Rotigotine: The parent compound, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopaminergic agonist used for similar therapeutic purposes.
Ropinirole: A dopaminergic agonist with a similar mechanism of action.
These compounds share similar therapeutic applications but differ in their chemical structure and pharmacokinetic properties.
特性
分子式 |
C20H27NOS |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
5-methoxy-N-(2-thiophen-2-ylethyl)-N-(3,3,3-trideuteriopropyl)-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C20H27NOS/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2/h4-8,14,17H,3,9-13,15H2,1-2H3/i1D3 |
InChIキー |
AXOQYAWBBDSEMG-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
正規SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)

![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)

![2(1H)-Pyridinone, 1-[[4-[[3-(4-methyl-1-piperazinyl)propyl]amino]phenyl]methyl]-5-(trifluoromethyl)-](/img/structure/B13442029.png)




![(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid](/img/structure/B13442056.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
